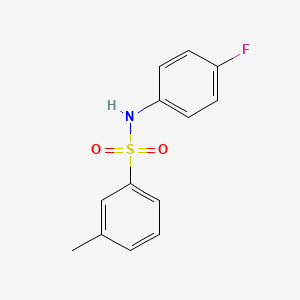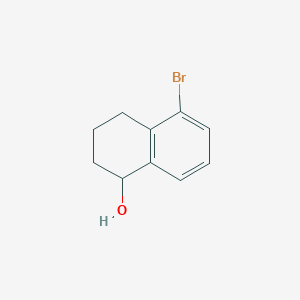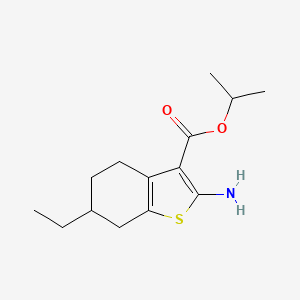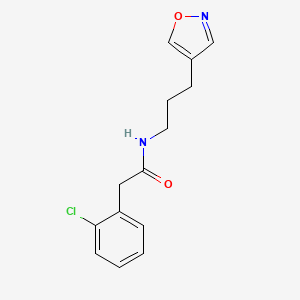![molecular formula C20H17ClN6O B2771800 N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide CAS No. 881073-86-5](/img/structure/B2771800.png)
N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It has been synthesized as a novel CDK2 targeting compound .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold, which is a key feature of its design . The exact molecular structure analysis is not available in the resources.Chemical Reactions Analysis
This compound has been designed and synthesized as a novel CDK2 targeting compound . The specific chemical reactions involving this compound are not detailed in the available resources.Scientific Research Applications
CDK2 Inhibitor
This compound has been found to be a novel inhibitor of CDK2, a protein kinase that plays a key role in regulating the cell cycle . The inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells . The compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Anticancer Agent
The compound has shown significant anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound’s cytotoxic activities were superior to those of sorafenib, a commonly used anticancer drug .
Cell Cycle Alteration
The compound has been found to significantly alter cell cycle progression . This can lead to the induction of apoptosis within cancer cells, thereby inhibiting their growth and proliferation .
Antioxidant Activity
Pyrazolines and their derivatives, including this compound, have been found to possess antioxidant activity . They can neutralize free radicals and reactive oxygen species (ROS), which are produced by cells during routine metabolic pathways and can increase dramatically under cellular damage .
Anti-Inflammatory and Analgesic Activities
Indole derivatives, which include this compound, have been found to possess anti-inflammatory and analgesic activities . These properties make them potential candidates for the development of new drugs for the treatment of conditions associated with inflammation and pain .
Antifungal Activity
Pyrazolines and their derivatives have been found to possess antifungal activity . This makes them potential candidates for the development of new antifungal drugs .
Antidepressant Activity
Pyrazolines and their derivatives have been found to possess antidepressant activity . This makes them potential candidates for the development of new antidepressant drugs .
Anticonvulsant Activity
Pyrazolines and their derivatives have been found to possess anticonvulsant activity . This makes them potential candidates for the development of new anticonvulsant drugs .
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth. A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . This suggests that the compound has good absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, which are crucial for its bioavailability and therapeutic efficacy .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. It significantly inhibits the growth of Leishmania aethiopica and Plasmodium berghei . For instance, the compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
properties
IUPAC Name |
N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-3-6-14(7-4-12)20(28)26-25-18-16-10-24-27(19(16)23-11-22-18)17-9-15(21)8-5-13(17)2/h3-11H,1-2H3,(H,26,28)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBLWRTXWJDJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=C(C=CC(=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2771718.png)
![ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2771719.png)


![2-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2771725.png)


![(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2771730.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2771733.png)


![Isopropyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2771740.png)